molecular formula C10H9FN4O B2663505 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine CAS No. 1956354-83-8

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine

Cat. No. B2663505
CAS RN: 1956354-83-8
M. Wt: 220.207
InChI Key: HUYPRFFXQDWKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine” is a research chemical . It is a derivative of 2-aminopyrimidine .


Molecular Structure Analysis

The molecular structure of “4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine” consists of a pyrimidine ring attached to a fluorophenyl group via an oxygen atom . The pyrimidine ring has an amino group at the 2-position and the phenyl ring has an amino group at the 4-position .

Scientific Research Applications

Drug Development and Optimization

“4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine” serves as a valuable scaffold for designing new drugs. Medicinal chemists can modify its structure to enhance druglikeness, pharmacokinetics, and ADME-Tox properties. Several FDA-approved drugs incorporate pyrimidine moieties, emphasizing their clinical relevance .

properties

IUPAC Name

4-(4-amino-2-fluorophenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-5-6(12)1-2-8(7)16-9-3-4-14-10(13)15-9/h1-5H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYPRFFXQDWKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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